2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-8-5-3-4-6-9(8)12(2)10(13)7-11/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYKEHUDPWIENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation Route
- Starting Materials : N-methyl-2-methylcyclohexylamine and chloroacetyl chloride.
- Reaction Conditions :
- Solvent: Aprotic solvents such as dichloromethane or toluene.
- Temperature: Controlled low temperature (0–5°C) to moderate temperature (room temperature) to manage exothermicity.
- Base: Triethylamine or pyridine to absorb HCl formed.
- Procedure :
- Dissolve the amine in the solvent under inert atmosphere.
- Cool the reaction mixture to 0–5°C.
- Slowly add chloroacetyl chloride dropwise, maintaining temperature.
- Stir the mixture for 1–3 hours at room temperature.
- Quench the reaction with aqueous sodium bicarbonate or water.
- Extract the organic layer, dry, and purify by recrystallization or chromatography.
This method is a standard approach to chloroacetamide derivatives and yields the target compound with high purity.
Two-Step Method via Intermediate Formation (Analogous Methodology)
While direct literature on the exact compound is limited, a related method from patent CN111004141A describes a two-step process for similar 2-chloro-N-methyl-N-(aryl)acetamides, which can be adapted:
| Step | Description | Conditions | Yield & Purity |
|---|---|---|---|
| A | Preparation of 2-chloro-N-(substituted phenyl)acetamide intermediate by reaction of substituted aniline with chloroacetyl chloride in toluene, with acid-binding agent (e.g., sodium carbonate). | 15 ± 5°C, 1–3 hours drip addition, stirring 1–4 hours at room temperature. | ~93% yield, HPLC purity ~98.3% |
| B | Methylation of intermediate with methylating agent (e.g., dimethyl sulfate) in presence of alkaline catalyst (e.g., NaOH) in dichloromethane/water biphasic system. | 25–30°C addition, then 50–60°C for 2–4 hours. | ~90% yield, HPLC purity ~97.2% |
This approach involves initial formation of the chloroacetamide intermediate followed by N-methylation, which could be adapted for cyclohexyl amine derivatives by substituting the aniline with N-(2-methylcyclohexyl)amine.
Reaction Parameters and Optimization
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Solvent | Dichloromethane, Toluene | Aprotic solvents preferred |
| Temperature | 0–5°C (addition), RT to 60°C | Controls exothermic reaction and methylation |
| Base | Triethylamine, Pyridine, NaOH | Neutralizes HCl, catalyzes methylation |
| Methylating Agent | Dimethyl sulfate, Methyl iodide | Used for N-methylation step |
| Reaction Time | 1–4 hours | Depends on step and temperature |
| Purification | Recrystallization, chromatography | Ensures high purity for downstream use |
Analytical Data and Characterization
- NMR Spectroscopy : Characteristic signals for methyl (N-CH3) at ~3.4 ppm, methylene (CH2-Cl) at ~3.6–3.7 ppm, and cyclohexyl protons in the aliphatic region.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight (~229–311 g/mol depending on substituents).
- HPLC Purity : Typically >97% after purification.
- Melting Point : Compound-specific, often used to confirm identity.
Comparative Summary Table of Preparation Routes
| Method | Starting Materials | Key Conditions | Yield (%) | Purity (HPLC %) | Reference/Notes |
|---|---|---|---|---|---|
| Direct Acylation | N-methyl-2-methylcyclohexylamine + chloroacetyl chloride | 0–5°C addition, triethylamine base | 85–95 | >95 | Standard acylation route, common method |
| Two-step Intermediate + Methylation | 2-chloro-N-(2-methylcyclohexyl)acetamide + dimethyl sulfate + NaOH | 25–60°C, biphasic solvent system | ~90 | ~97 | Adapted from patent CN111004141A for aryl analogs |
Research Findings and Industrial Relevance
- The direct acylation method offers simplicity and high yield but requires careful temperature control due to exothermicity.
- The two-step method allows for better control of substitution patterns and can be scaled industrially with continuous flow techniques.
- Industrial processes may incorporate automated temperature and flow controls to optimize yield and safety.
- Purification by recrystallization or chromatography ensures the compound meets pharmaceutical-grade purity standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide serves as an important intermediate for the synthesis of more complex organic molecules. It is utilized in various substitution reactions where the chloro group can be replaced by nucleophiles such as amines or thiols.
Biology
Research has shown that this compound exhibits significant biological activity:
- Antimicrobial Activity: It has been tested against various bacterial strains with promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
- Cytotoxicity Studies: The compound has shown selective cytotoxic effects on cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| PC-3 (Prostate Cancer) | 15 |
Medicine
Ongoing research aims to explore its potential as a pharmaceutical intermediate or active ingredient. Preliminary studies suggest that it may enhance the efficacy of existing chemotherapy agents:
- Case Study on Cancer Treatment: A study indicated that this compound could sensitize resistant cancer cells to chemotherapy, improving treatment outcomes.
Industrial Applications
In industrial settings, this compound is used in the production of agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing new compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Cyclohexyl Substituents
Key Observations :
- Hydrogen Bonding: Unlike N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide, which forms N–H⋯O hydrogen-bonded chains, the target compound’s N-methyl group eliminates N–H bonding, reducing crystallinity .
Chloroacetamide Pesticides
Key Observations :
- Bioactivity: Pesticidal chloroacetamides like alachlor feature electron-withdrawing aromatic substituents (e.g., dichlorophenyl), enhancing herbicidal activity via inhibition of fatty acid synthesis .
Aromatic Chloroacetamides
Key Observations :
- Conformational Flexibility: Aromatic analogs like 2-chloro-N-(3-methylphenyl)acetamide exhibit planar amide groups with syn/anti conformations influenced by substituents . In contrast, the target compound’s cyclohexyl group imposes a non-planar, sterically hindered conformation.
- Thermal Stability : The absence of strong intermolecular hydrogen bonding in the target compound may result in lower melting points compared to aromatic analogs .
Biological Activity
2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the acetamide class and exhibits various pharmacological properties, making it a subject of research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Chemical Formula : C10H16ClN
- Molecular Weight : 201.69 g/mol
- CAS Number : 1183795-70-1
The presence of a chlorine atom and a methylcyclohexyl group contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Specifically, it is believed to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in various conditions.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound may reduce cell viability and induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy.
- Cell Lines Tested : Hepatocellular carcinoma, breast cancer, and lung cancer cells.
- Observed Effects : Decreased proliferation, increased apoptosis markers.
Case Studies
-
Study on Hepatocellular Carcinoma :
- Objective : To evaluate the cytotoxic effects of this compound on liver cancer cells.
- Findings : The compound demonstrated significant inhibition of cell growth at concentrations above 10 µM, with increased levels of caspase-3 activation indicating apoptosis.
-
Antimicrobial Efficacy Assessment :
- Objective : To determine the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Findings : The compound showed moderate inhibitory effects on S. aureus but minimal activity against E. coli, indicating selective antimicrobial properties.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Rapid absorption in animal models.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Predominantly excreted via urine as metabolites.
Safety and Toxicity
Toxicological assessments have shown that while the compound exhibits therapeutic potential, it also poses risks at higher doses:
- Acute Toxicity Studies : In animal models, doses exceeding 200 mg/kg resulted in lethality and significant organ damage.
- Chronic Exposure Risks : Long-term exposure studies are necessary to fully understand the implications of chronic use.
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-methyl-N-(2-methylcyclohexyl)acetamide, and how can reaction conditions be optimized?
The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution reactions. For example, a base (e.g., K₂CO₃) facilitates the reaction between 2-chloroacetamide and substituted amines in polar aprotic solvents like acetonitrile . Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry, temperature (room temperature vs. reflux), and solvent polarity. Crystallization or column chromatography is recommended for purification .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylcyclohexyl group) and assess stereochemical effects .
- FTIR : Identification of amide C=O (~1650–1700 cm⁻¹) and C-Cl (~700–800 cm⁻¹) stretching vibrations .
- Single-crystal XRD : For resolving stereochemistry and validating bond lengths/angles using software like SHELXL .
Q. How does steric hindrance from the 2-methylcyclohexyl group influence reactivity?
The bulky cyclohexyl substituent reduces nucleophilic accessibility at the amide nitrogen, impacting reaction rates in further derivatization (e.g., alkylation or hydrolysis). Computational modeling (DFT) can quantify steric effects using parameters like percent buried volume (%VBur) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of C-amidoalkylation reactions involving this compound?
In reactions like C-amidoalkylation with aromatic substrates (e.g., toluene), Lewis acids (e.g., FeCl₃) activate the chloroacetamide’s electrophilic carbon. Steric and electronic factors dictate regioselectivity: bulky substituents favor para-substitution in aromatic systems, while electron-donating groups enhance ortho/para orientation . Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (²H/¹³C) can validate proposed mechanisms .
Q. How can crystallographic data resolve discrepancies between computational and experimental bond parameters?
Single-crystal XRD refined via SHELXL provides empirical bond lengths/angles. Discrepancies with DFT-optimized geometries often arise from crystal packing forces or solvent effects. For example, C-Cl bond lengths may vary by 0.02–0.05 Å between gas-phase calculations and solid-state XRD . Use software like ORTEP-3 to visualize and compare structural deviations.
Q. What strategies mitigate side reactions during the synthesis of derivatives (e.g., aziridines or lactams)?
Side reactions (e.g., over-alkylation) are minimized by:
Q. How do solvent polarity and hydrogen-bonding networks affect crystallization outcomes?
Polar solvents (e.g., DMF, ethanol) enhance solubility but may disrupt hydrogen bonding. Slow evaporation in mixed solvents (e.g., CHCl₃:MeOH) promotes ordered crystal growth. Hydrogen-bonding motifs (e.g., N-H⋯O=C) are critical for lattice stability and can be analyzed via Hirshfeld surfaces .
Methodological Considerations
3.1 Designing experiments to assess biological activity (e.g., enzyme inhibition):
- Dose-response assays : Vary concentrations (1 nM–100 µM) to determine IC₅₀ values.
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COVID-19 main protease) .
- Control experiments : Compare activity against structurally analogous compounds (e.g., N-methyl vs. N-ethyl derivatives) .
3.2 Addressing conflicting NMR and XRD data in stereochemical assignments:
- Dynamic NMR : Detect conformational exchange (e.g., chair-flipping in cyclohexyl groups) causing signal splitting .
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine diffraction data from non-merohedral twinning .
3.3 Validating purity for pharmacological studies:
- HPLC-MS : Quantify impurities (<0.1% threshold) using C18 columns and ESI ionization.
- DSC/TGA : Confirm thermal stability and absence of solvent/moisture residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
